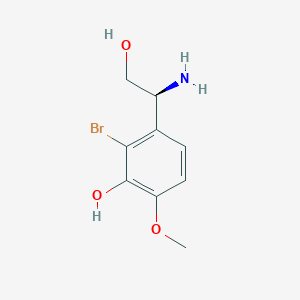
(s)-3-(1-Amino-2-hydroxyethyl)-2-bromo-6-methoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(s)-3-(1-Amino-2-hydroxyethyl)-2-bromo-6-methoxyphenol is a chiral compound with significant potential in various scientific fields. This compound features a bromine atom, a methoxy group, and an amino alcohol moiety, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (s)-3-(1-Amino-2-hydroxyethyl)-2-bromo-6-methoxyphenol typically involves multi-step organic reactions. One common approach is the bromination of a precursor phenol compound, followed by the introduction of the amino alcohol group through a series of substitution and reduction reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is carefully monitored to maintain the stereochemistry of the chiral center, which is crucial for the compound’s biological activity.
Analyse Des Réactions Chimiques
Types of Reactions
(s)-3-(1-Amino-2-hydroxyethyl)-2-bromo-6-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to a hydrogen atom, altering the compound’s reactivity.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.
Major Products Formed
The major products formed from these reactions include various substituted phenols, ketones, and aldehydes, each with distinct chemical and biological properties.
Applications De Recherche Scientifique
(s)-3-(1-Amino-2-hydroxyethyl)-2-bromo-6-methoxyphenol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (s)-3-(1-Amino-2-hydroxyethyl)-2-bromo-6-methoxyphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (s)-4-(1-Amino-2-hydroxyethyl)phenol hydrochloride
- (s)-2-(1-Amino-2-hydroxyethyl)benzoic acid
- (s)-2-(1-Amino-2-hydroxyethyl)-N-benzyloxazole-4-carboxamide
Uniqueness
Compared to these similar compounds, (s)-3-(1-Amino-2-hydroxyethyl)-2-bromo-6-methoxyphenol stands out due to the presence of the bromine atom and methoxy group, which confer unique reactivity and biological activity. These structural features make it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C9H12BrNO3 |
|---|---|
Poids moléculaire |
262.10 g/mol |
Nom IUPAC |
3-[(1S)-1-amino-2-hydroxyethyl]-2-bromo-6-methoxyphenol |
InChI |
InChI=1S/C9H12BrNO3/c1-14-7-3-2-5(6(11)4-12)8(10)9(7)13/h2-3,6,12-13H,4,11H2,1H3/t6-/m1/s1 |
Clé InChI |
FUUCZXIJZIOWFM-ZCFIWIBFSA-N |
SMILES isomérique |
COC1=C(C(=C(C=C1)[C@@H](CO)N)Br)O |
SMILES canonique |
COC1=C(C(=C(C=C1)C(CO)N)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















